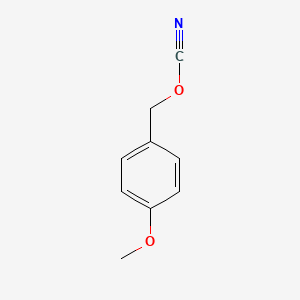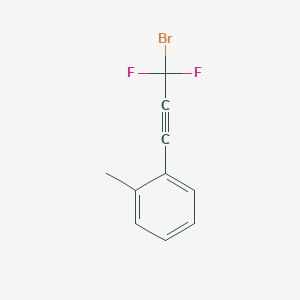
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-bromo-3,3-difluoro-1-propynyl group and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then subjected to a series of reactions to introduce the desired substituents.
Fluorination: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Alkynylation: The propynyl group is introduced through an alkynylation reaction, often using a palladium-catalyzed coupling reaction.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the bromo and difluoro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Hydroxide, alkoxide, amines.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with fewer halogen atoms.
Substitution Products: Compounds with different substituents replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)
- 1-(3-Bromo-3,3-difluoro-1-propynyl)-4-bromobenzene
Uniqueness
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromo and difluoro groups, along with the propynyl and methyl groups, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
849729-97-1 |
|---|---|
Molekularformel |
C10H7BrF2 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
1-(3-bromo-3,3-difluoroprop-1-ynyl)-2-methylbenzene |
InChI |
InChI=1S/C10H7BrF2/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
IBSJZJCWCOAASX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C#CC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


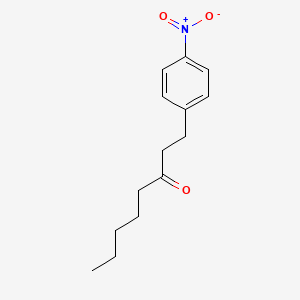
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
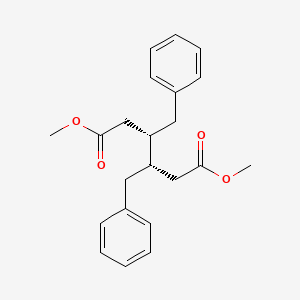
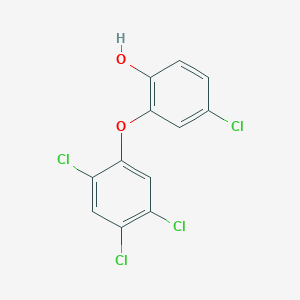
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
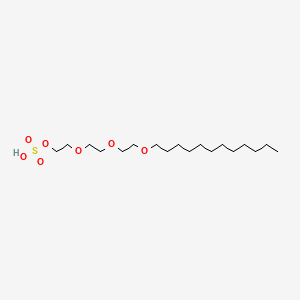
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
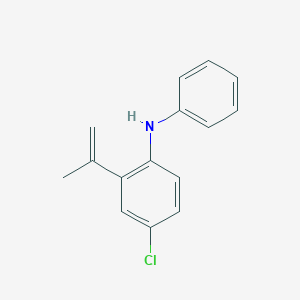

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
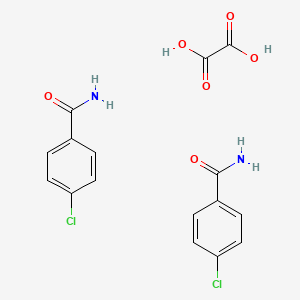
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
